molecular formula C6H11ClFNO2 B1456508 (2R,4R)-methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride CAS No. 1445948-46-8

(2R,4R)-methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride

Cat. No. B1456508
M. Wt: 183.61 g/mol
InChI Key: SJLXDUCYXKAYFC-TYSVMGFPSA-N
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Description

“(2R,4R)-methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride” is a chemical compound with the formula C5H9ClFNO2 . It is related to (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride .


Synthesis Analysis

The synthesis of this compound involves the use of hydrogen chloride in water under reflux conditions . The compound is dissolved in 2NHCl and heated under reflux for 2-4 hours . After the reaction is complete, the solution is decolorized with charcoal while still hot, and filtered through a pad of celite . Water is removed by rotary evaporation and further dried with azeotropic distillation with dry toluene under reduced pressure . Recrystallization (1:1 ethyl acetate/petroleum ether) affords the hydrochloride salt .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The compound is synthesized using hydrogen chloride in water under reflux conditions .

Scientific Research Applications

Medicinal Chemistry and Drug Synthesis

  • Synthons for Medicinal Applications : (2R,4R)-methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride derivatives are valuable in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. These compounds can be synthesized using double fluorination methods, yielding high-purity enantiomerically pure compounds useful for medicinal applications (Singh & Umemoto, 2011).

Neuroscience and Neuroprotection

  • Neuroprotective Properties : Aminopyrrolidine-2R,4R-dicarboxylate (a variant of 2R,4R-methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride) acts as an agonist for metabotropic glutamate receptor subtypes mGlu2 and -3. This compound demonstrated neuroprotective effects against excitotoxic neuronal degeneration in murine cortical cultures, indicating potential for therapeutic applications in neuroprotection (Battaglia et al., 1998).

Organic Chemistry and Synthesis

  • Intermediates for Organic Synthesis : This chemical serves as a useful intermediate in organic synthesis. For instance, it can be utilized in the preparation of various derivatives like carboxamides, Weinreb amides, and carbonitriles. This versatility is crucial for developing new synthetic pathways and compounds (Singh & Umemoto, 2011).

Anticonvulsant and Neuroprotective Effects

  • Anticonvulsant Properties : The compound has shown promising results in seizure control and neuroprotection. It effectively mitigated seizures induced in immature rats and offered substantial neuroprotection, suggesting its potential role in treating epilepsy (Folbergrová et al., 2005).

Metabotropic Glutamate Receptor Antagonist Activity

  • Glutamate Receptor Antagonist : N1-substituted derivatives of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate have been studied for their effects on metabotropic glutamate receptors. These compounds have shown selective antagonism for group II metabotropic glutamate receptors, demonstrating the compound's potential in neuromodulation and drug development (Valli et al., 1998).

Safety And Hazards

The safety information provided includes a signal word of “Warning” and several precautionary statements . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLXDUCYXKAYFC-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CN1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride

CAS RN

1445948-46-8
Record name D-Proline, 4-fluoro-, methyl ester, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445948-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A round bottom flask was charged with (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid (300 mg, 2254 μmol) and 22 mL MeOH. The heterogeneous mixture was cooled to 0° C. under nitrogen, and thionyl chloride (181 μl, 2479 μmol) was added dropwise. The reaction mixture was allowed to warm slowly to RT, and stirring was continued overnight at 65° C. The mixture was concentrated under high vacuum to provide methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride as a mixture of the (2S,4R) and (2R,4R) diastereomers, confirmed by 1H and 13C NMR.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
181 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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